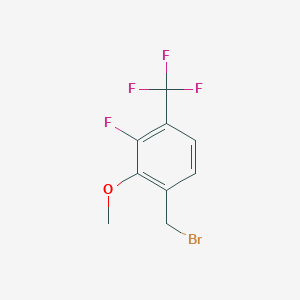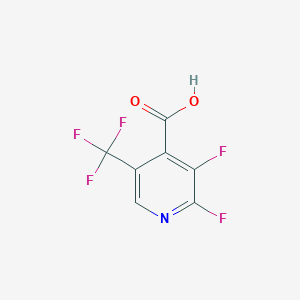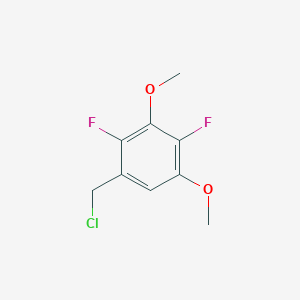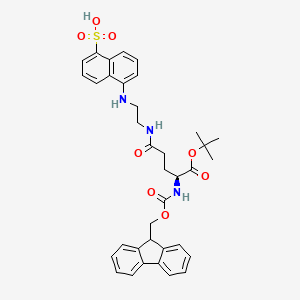
4-Bromo-2-chloro-5-fluorobenzenethiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2-chloro-5-fluorobenzenethiol is an organosulfur compound with the molecular formula C6H3BrClFS It is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring, along with a thiol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-chloro-5-fluorobenzenethiol typically involves multi-step reactions starting from commercially available precursors. One common method includes:
Bromination: Introduction of a bromine atom to the benzene ring.
Chlorination: Addition of a chlorine atom.
Fluorination: Incorporation of a fluorine atom.
Thiol Group Introduction: Attachment of a thiol group to the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may include:
Nitration: Introduction of nitro groups followed by reduction.
Halogenation: Sequential addition of halogen atoms.
Thiol Group Addition: Final step to introduce the thiol group.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Bromo-2-chloro-5-fluorobenzenethiol undergoes various chemical reactions, including:
Oxidation: Conversion of the thiol group to a sulfonic acid group.
Reduction: Reduction of halogen atoms under specific conditions.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols.
Major Products:
Oxidation: Formation of sulfonic acids.
Reduction: Formation of dehalogenated products.
Substitution: Formation of substituted benzene derivatives.
Applications De Recherche Scientifique
4-Bromo-2-chloro-5-fluorobenzenethiol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Investigated for its potential biological activities.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Bromo-2-chloro-5-fluorobenzenethiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins, affecting their function. The halogen atoms may also influence the compound’s reactivity and binding affinity to various biological targets .
Comparaison Avec Des Composés Similaires
- 4-Bromo-2-chloro-4-fluorobenzenethiol
- 4-Bromo-2-fluorobenzenethiol
- 2-Chloro-4-fluorobenzenethiol
Comparison: 4-Bromo-2-chloro-5-fluorobenzenethiol is unique due to the specific arrangement of halogen atoms and the thiol group, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities .
Propriétés
Formule moléculaire |
C6H3BrClFS |
|---|---|
Poids moléculaire |
241.51 g/mol |
Nom IUPAC |
4-bromo-2-chloro-5-fluorobenzenethiol |
InChI |
InChI=1S/C6H3BrClFS/c7-3-1-4(8)6(10)2-5(3)9/h1-2,10H |
Clé InChI |
JWGLFGYVAMVYPB-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC(=C1S)Cl)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![9-(3-Bromophenyl)-9-phenyl-9H-tribenzo[a,c,e][7]annulene](/img/structure/B12865701.png)




![2-Bromobenzo[d]oxazole-5-thiol](/img/structure/B12865732.png)




![2,6-Dichloro-4-[4-methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B12865771.png)
